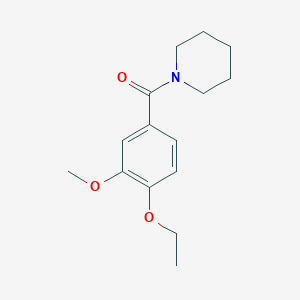
2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide, also known as Br-MNA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential pharmacological properties, which make it an attractive candidate for the development of new drugs. In
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide has been shown to modulate the immune system by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide is its potential as a lead compound for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide is not very soluble in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide. One area of interest is the development of new drugs based on the structure of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more effective drugs. Additionally, more studies are needed to explore the potential of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide as an anticancer agent and to investigate its effects on the immune system.
Synthesis Methods
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide involves the reaction of 6-bromo-2-methoxy-1-naphthoic acid with N-isopropylacetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide as a white crystalline solid.
Scientific Research Applications
2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. 2-(6-bromo-2-methoxy-1-naphthyl)-N-isopropylacetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-10(2)18-16(19)9-14-13-6-5-12(17)8-11(13)4-7-15(14)20-3/h4-8,10H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACWPDBQBJTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)
![N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)



![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)

![5-(2-hydroxyethyl)-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5847615.png)
![3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B5847621.png)
![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)